An In-depth Technical Guide to the Fundamental Properties of 1,2-Diethoxyethane
An In-depth Technical Guide to the Fundamental Properties of 1,2-Diethoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the fundamental properties of 1,2-diethoxyethane (DEE), a versatile polar aprotic solvent. It covers its physical, chemical, and spectroscopic properties, along with detailed safety information, common applications, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate key workflows and logical processes.
Core Physical and Chemical Properties
1,2-diethoxyethane, also known as ethylene glycol diethyl ether or ethyl glyme, is a clear, colorless liquid with a characteristic ether-like odor.[1][2] It is a highly stable diether that finds significant use as a solvent and reaction medium.[3] Its miscibility with water and various organic solvents makes it valuable in a wide range of chemical processes.[4]
Table 1: Fundamental Physical and Chemical Properties of 1,2-Diethoxyethane
| Property | Value | Source(s) |
| IUPAC Name | 1,2-diethoxyethane | [2] |
| Synonyms | Ethylene glycol diethyl ether, Diethyl cellosolve, Ethyl glyme | [2][5] |
| CAS Number | 629-14-1 | [2][6] |
| Molecular Formula | C₆H₁₄O₂ | [3][6] |
| Molecular Weight | 118.17 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [1][7] |
| Odor | Faint, ether-like | [1][2] |
| Melting Point | -74 °C (-101.2 °F) | [1][5][6] |
| Boiling Point | 121-121.4 °C (250.5 °F) at 760 mmHg | [1][2] |
| Density | 0.8417 - 0.8484 g/cm³ at 20 °C | [1][8] |
| Refractive Index | 1.390 - 1.394 (at 20 °C, D-line) | [6][7] |
| Vapor Pressure | 9.4 - 12.5 hPa at 20 °C | [5][8] |
| Flash Point | 20.6 - 35 °C (69 - 95 °F) | [5] |
| Water Solubility | 20 - 34 g/L at 20 °C; Miscible | [4][8] |
| LogP (Octanol/Water) | 0.66 - 0.7 | [1][2][6] |
| Dynamic Viscosity | 0.65 mPas at 20 °C | [8] |
| Heat of Vaporization | 36.28 kJ/mol | [1] |
| Heat of Combustion | -3908 kJ/mol | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,2-diethoxyethane. Data is available across various common spectroscopic techniques.
Table 2: Spectroscopic Data Identifiers for 1,2-Diethoxyethane
| Spectrum Type | Availability / Key Information | Source(s) |
| ¹H NMR | Data available. | [2] |
| ¹³C NMR | Data available. | [2] |
| Mass Spec (MS) | Electron Ionization (EI) spectra are available. | [9][10] |
| Infrared (IR) | IR spectrum data is available. | [10] |
Chemical Reactivity and Stability
1,2-diethoxyethane is chemically stable under typical conditions.[4] However, like other ethers, it can form explosive peroxides upon exposure to air and light, particularly during storage.[1][11] It is recommended to store it under an inert atmosphere, such as nitrogen, and away from sources of ignition.[1]
Key Reactivity Information:
-
Peroxide Formation: Prone to forming peroxides. Containers should be dated upon opening and tested for peroxides before use, especially before distillation.[11]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[1]
-
Hazardous Decomposition: When heated to decomposition, it may produce irritating, corrosive, and/or toxic gases, including carbon monoxide and carbon dioxide.[1]
-
Flammability: It is a highly flammable liquid and vapor. Its vapors are heavier than air and can travel to an ignition source and flash back.[1][8]
Primary Applications
The unique solvent properties of 1,2-diethoxyethane make it suitable for a variety of applications in research and industry.
-
Solvent in Organic Synthesis: It serves as a versatile polar aprotic solvent capable of dissolving a wide range of polar and non-polar substances.[4][12] It is particularly useful in reactions involving organometallic reagents due to its ability to form stable complexes with cations.[12]
-
Industrial Solvent: It is used in the ink, paint, and coating industries.[5][13]
-
Electrochemistry: It has gained attention as a component in electrolytes for lithium-ion batteries, serving as an alternative to its analogue, 1,2-dimethoxyethane (DME).[12]
-
Other Uses: It is also used as a depainting agent, thinner, flushing agent, and stabilizer.[13]
Safety and Toxicology
1,2-diethoxyethane is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1]
Table 3: GHS Hazard Information for 1,2-Diethoxyethane
| Hazard Class | Code | Statement | Source(s) |
| Flammable Liquid | H225 | Highly flammable liquid and vapour. | [8][14] |
| Eye Irritation | H319 | Causes serious eye irritation. | [8][14] |
| Reproductive Toxicity | H360Df | May damage the unborn child. Suspected of damaging fertility. | [8][15] |
Handling and First Aid:
-
Personal Protective Equipment (PPE): Use appropriate safety equipment, including safety glasses, gloves, and a lab coat.[1]
-
Inhalation: If inhaled, immediately move to fresh air. If symptoms develop, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water while removing contaminated clothing.[1][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[1]
-
Spills: Absorb spills with an inert material (e.g., sand, diatomite) and dispose of the contaminated material properly. Ensure adequate ventilation and eliminate all ignition sources.[8]
A logical workflow for handling a chemical spill is outlined below.
Caption: Workflow for handling a 1,2-diethoxyethane spill.
Experimental Protocols
Determination of Boiling Point via Thiele Tube Method
This method is a common and efficient way to determine the boiling point of a liquid sample using minimal material.[16][17]
Apparatus:
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (-10 to 150 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-burner
-
Sample of 1,2-diethoxyethane (~0.5 mL)
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with 1,2-diethoxyethane.[16]
-
Capillary Insertion: Place the capillary tube into the test tube with the open end down.[16]
-
Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is level with the thermometer bulb.[17]
-
Thiele Tube Setup: Insert the thermometer assembly into the Thiele tube, which should be filled with oil to a level above the side-arm. The sample should be positioned near the center of the main body of the tube.
-
Heating: Gently heat the side-arm of the Thiele tube with a burner. The shape of the tube allows for convection currents to create a uniform temperature distribution in the oil.[17]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the sample's boiling point.[16]
-
Boiling Point Determination: Remove the heat source. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[16][17]
-
Recording: Record the temperature and the ambient barometric pressure.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for boiling point determination.
Synthesis Pathway
A common method for synthesizing ethers like 1,2-diethoxyethane is the Williamson ether synthesis. A plausible route starts from an alkene, such as ethene, which is first converted to a diol (ethylene glycol), followed by a double alkylation.
The logical steps for a laboratory synthesis are shown below.
Caption: A potential synthesis pathway for 1,2-diethoxyethane.
References
- 1. 1,2-Diethoxyethane(629-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Ethylene glycol diethyl ether | C6H14O2 | CID 12375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Diethoxyethane | 629-14-1 | FD175611 | Biosynth [biosynth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,2-Diethoxyethane|lookchem [lookchem.com]
- 6. 1,2-diethoxyethane [stenutz.eu]
- 7. 629-14-1・1,2-Diethoxyethane・054-02823・058-02826[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. cpachem.com [cpachem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Ethane, 1,2-diethoxy- [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. 1,2-Diethoxyethane|High-Purity Solvent for Advanced Research [benchchem.com]
- 13. 1,2-Diethoxyethane, 98% | Fisher Scientific [fishersci.ca]
- 14. nextsds.com [nextsds.com]
- 15. Substance Information - ECHA [echa.europa.eu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
